Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate
Overview
Description
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorostyryl group and a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate typically involves the reaction of 4-chlorostyryl bromide with 2-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-chlorostyryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate involves its interaction with specific molecular targets. The thiolate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The 4-chlorostyryl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-styryl-2-pyrimidinethiolate: Similar structure but lacks the chlorine atom.
Potassium 4-(4-bromostyryl)-2-pyrimidinethiolate: Similar structure but with a bromine atom instead of chlorine.
Potassium 4-(4-methylstyryl)-2-pyrimidinethiolate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.
Properties
IUPAC Name |
potassium;4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S.K/c13-10-4-1-9(2-5-10)3-6-11-7-8-14-12(16)15-11;/h1-8H,(H,14,15,16);/q;+1/p-1/b6-3+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDQULQQOYYIG-ZIKNSQGESA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC=C2)[S-])Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)[S-])Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClKN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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